
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide” is a complex organic molecule. It contains a cyclobutanecarboxamide group, which is a four-membered cyclic structure with a carboxamide functional group. It also has furan and thiophene rings, which are five-membered aromatic heterocycles with oxygen and sulfur atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The furan and thiophene rings, for instance, are aromatic and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and a carboxamide group could impact its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Cyclization Reactions
Research has explored transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, highlighting their utility in the synthesis of heterocyclic compounds through cyclization reactions. For instance, these compounds can undergo Camps cyclization to form quinolin-4(1H)-ones with high yields, showcasing their versatility in generating complex organic molecules (S. S. Mochalov et al., 2016).
Photovoltaic Applications
In the realm of renewable energy, furan and thiophene-based compounds have been incorporated into the structure of dye-sensitized solar cells (DSSCs). The inclusion of five-membered heteroaromatic linkers, such as furan, has been shown to enhance the solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in improving the performance of photovoltaic devices (Se Hun Kim et al., 2011).
Antimicrobial and Antifungal Activity
Some derivatives of N-substituted furan-2- and thiophene-2-carboxamides exhibit significant antimicrobial and antifungal activities. For example, compounds synthesized from Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and related structures have shown efficacy against a range of pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (A. Altundas et al., 2010).
Material Science and Polymer Synthesis
In material science, compounds containing furan and thiophene units have been utilized as monomers for the synthesis of biobased polyesters. For instance, 2,5-Bis(hydroxymethyl)furan has been polymerized with various diacid ethyl esters to produce novel furan polyesters, indicating their potential in creating sustainable materials with desirable physical properties (Yi Jiang et al., 2014).
Photochemical Applications
Research into the photochemical properties of N-substituted furan-2- and thiophene-2-carboxamides has led to the development of methods for direct oxidative annulation, providing access to polyheterocyclic compounds. This demonstrates the potential of such compounds in synthesizing complex molecules with specific functional properties, relevant for applications in organic electronics and photonics (Jin Zhang et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(11-4-1-5-11)16-10-15(18,12-6-2-8-19-12)13-7-3-9-20-13/h2-3,6-9,11,18H,1,4-5,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZVNVOEHDRKIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

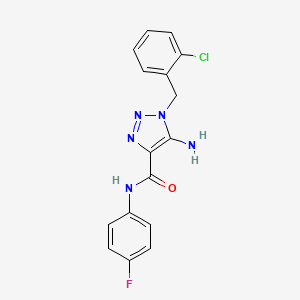
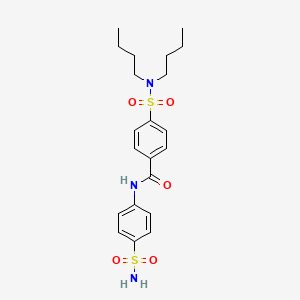
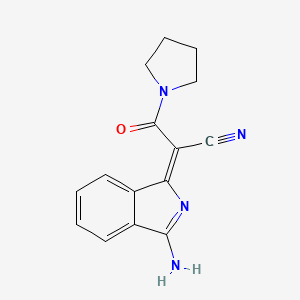
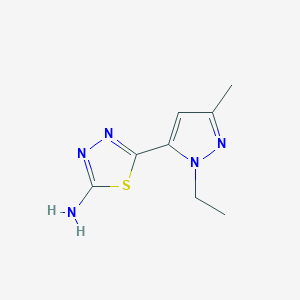

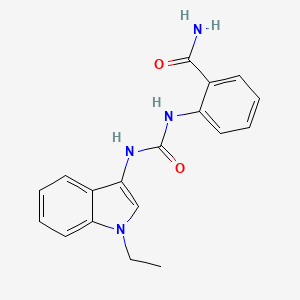
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)
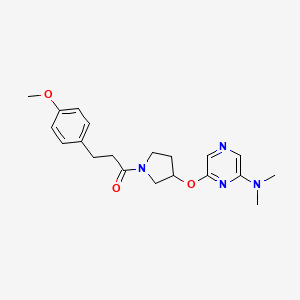


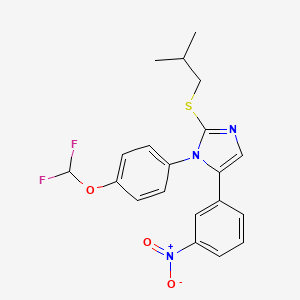
![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)

![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)